molecular formula C6H6O3S B1619150 Hydroxy(thiophen-3-yl)acetic acid CAS No. 22098-20-0

Hydroxy(thiophen-3-yl)acetic acid

Cat. No.: B1619150
CAS No.: 22098-20-0
M. Wt: 158.18 g/mol
InChI Key: SYSIWCFUWJWRHD-UHFFFAOYSA-N
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Description

Hydroxy(thiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a hydroxy group and an acetic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(thiophen-3-yl)acetic acid can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques, utilizing the same fundamental reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(thiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield thiophene-3-carboxaldehyde, while reduction of the carboxylic acid group can produce thiophene-3-ylmethanol.

Scientific Research Applications

Hydroxy(thiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxy(thiophen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Hydroxy(thiophen-3-yl)acetic acid can be compared with other thiophene derivatives such as:

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • Thiophene-2-acetic acid

These compounds share the thiophene core but differ in the position and nature of the substituents. This compound is unique due to the presence of both a hydroxy group and an acetic acid moiety, which can enhance its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSIWCFUWJWRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289989
Record name hydroxy(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22098-20-0
Record name 3-Thiopheneglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022098200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiopheneglycolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hydroxy(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-THIOPHENEGLYCOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28FSU3QJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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